molecular formula C7H15NO3S B2786353 2-(Oxan-3-yl)ethane-1-sulfonamide CAS No. 2193065-17-5

2-(Oxan-3-yl)ethane-1-sulfonamide

Cat. No.: B2786353
CAS No.: 2193065-17-5
M. Wt: 193.26
InChI Key: MMJURONFNYIBFZ-UHFFFAOYSA-N
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Description

2-(Oxan-3-yl)ethane-1-sulfonamide is a chemical compound with the molecular formula C7H15NO3S and a molecular weight of 193.26 g/mol It is characterized by the presence of an oxane (tetrahydropyran) ring attached to an ethanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-3-yl)ethane-1-sulfonamide typically involves the reaction of oxane derivatives with ethanesulfonamide precursors. One common method includes the nucleophilic substitution reaction where an oxane derivative reacts with ethanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-3-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Oxan-3-yl)ethane-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the oxane ring may enhance the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

    2-(Oxan-3-yl)ethane-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide.

    2-(Oxan-3-yl)ethane-1-amine: Contains an amine group instead of a sulfonamide.

    2-(Oxan-3-yl)ethane-1-thiol: Features a thiol group in place of the sulfonamide.

Uniqueness

2-(Oxan-3-yl)ethane-1-sulfonamide is unique due to its combination of an oxane ring and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(oxan-3-yl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c8-12(9,10)5-3-7-2-1-4-11-6-7/h7H,1-6H2,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJURONFNYIBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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